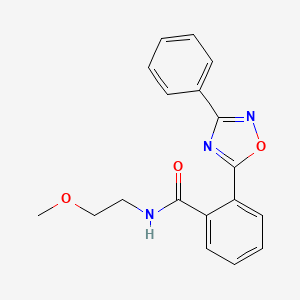
N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide, also known as MEOP or 5-MEO-NEO, is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. In
作用機序
The mechanism of action of N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to interact with certain receptors in the brain, including the serotonin 5-HT2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in various studies. In particular, it has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties. It has also been shown to have anxiolytic and sedative effects, as well as the potential to improve cognitive function. However, further research is needed to fully understand the extent of these effects and their underlying mechanisms.
実験室実験の利点と制限
One of the main advantages of N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide for lab experiments is its relatively low cost and ease of synthesis. It is also relatively stable and can be stored for extended periods of time. However, one limitation is that it has not been extensively studied in vivo, and its safety profile is not fully understood. Therefore, caution should be exercised when working with this compound, and proper safety protocols should be followed.
将来の方向性
There are several potential future directions for research on N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential use as a fluorescent probe, due to its unique optical properties. Additionally, further studies are needed to fully understand the extent of its biochemical and physiological effects, as well as its safety profile. Overall, this compound has significant potential for a wide range of scientific applications, and further research is needed to fully explore its potential.
合成法
The synthesis of N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of 2-amino-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate compound then undergoes a reaction with 3-phenyl-1,2,4-oxadiazol-5-amine in the presence of triethylamine to yield this compound. The overall yield of this process is approximately 60-70%.
科学的研究の応用
N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its ability to act as an anti-inflammatory agent, as well as its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In agriculture, it has been explored for its potential use as a herbicide, due to its ability to inhibit the growth of certain plants. In industry, it has been studied for its potential use as a fluorescent probe, due to its unique optical properties.
特性
IUPAC Name |
N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-12-11-19-17(22)14-9-5-6-10-15(14)18-20-16(21-24-18)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYQQKQIXQEVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-[(2-Chlorophenyl)methylsulfanyl]ethyl]-3-[4-(2-oxopyrrolidin-1-yl)phenyl]thiourea](/img/structure/B7699367.png)
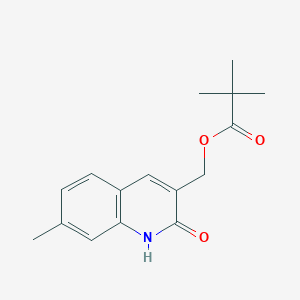
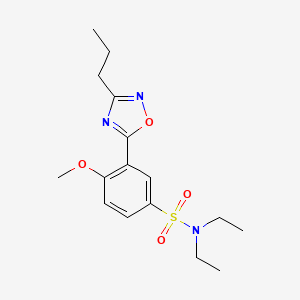


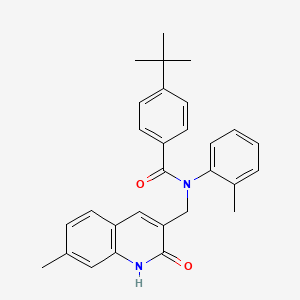

![8-bromo-N-(3-methoxypropyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699405.png)
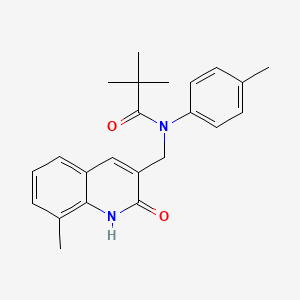
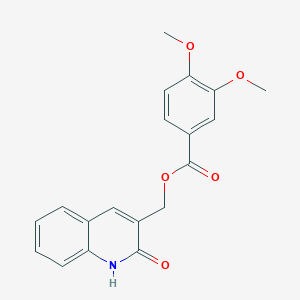
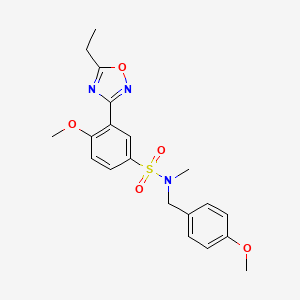

![2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699439.png)